N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
Description
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a sulfonamide derivative featuring a bicyclic benzo[b][1,4]dioxepine core and a cyclopropylsulfonyl-substituted piperidine moiety. The cyclopropylsulfonyl group enhances metabolic stability, while the benzo[b][1,4]dioxepine scaffold may confer favorable pharmacokinetic properties .
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S2/c21-27(22,16-4-5-17-18(12-16)26-11-1-10-25-17)19-13-14-6-8-20(9-7-14)28(23,24)15-2-3-15/h4-5,12,14-15,19H,1-3,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGHBWKALDAWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex compound with notable biological activity, particularly in the modulation of specific receptors and pathways. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: CHNOS
- Molecular Weight: 430.5 g/mol
- CAS Number: 1448132-34-0
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of Piperidine Intermediate: Cyclization reactions using appropriate precursors.
- Coupling Reactions: Combining the piperidine intermediate with the benzo[dioxepine] sulfonamide under suitable conditions.
General Synthetic Route:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of piperidine ring |
| 2 | Coupling | Attachment of sulfonamide moiety |
| 3 | Purification | Techniques such as recrystallization or chromatography |
Pharmacological Profile
Preliminary studies indicate that this compound exhibits significant biological activity as an orexin type 2 receptor agonist . Orexin receptors are involved in various physiological processes, including:
- Sleep Regulation
- Appetite Control
The modulation of orexin receptors may offer therapeutic avenues for treating conditions such as narcolepsy and obesity .
The biological activity of this compound is attributed to its unique structural features that allow it to interact selectively with biological targets:
- Piperidine Moiety: Facilitates interaction with various receptors and enzymes.
- Cyclopropylsulfonyl Group: Enhances binding affinity and specificity for its targets.
This combination allows for modulation of neurotransmitter systems associated with sleep and appetite regulation .
Study on Orexin Receptor Agonism
In a recent study focused on orexin receptor modulation, this compound was tested for its efficacy in promoting wakefulness in animal models. Results indicated a significant increase in wakefulness compared to control groups, suggesting potential applications in treating sleep disorders .
Antimicrobial Activity
Another investigation evaluated the compound's antimicrobial properties against various bacterial strains. The results demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests that derivatives of sulfonamides can be effective in addressing bacterial infections .
Scientific Research Applications
Medicinal Chemistry
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide has been explored for its potential therapeutic effects:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. By reducing COX activity, the compound may alleviate inflammation and pain.
- Anticancer Activity : Some derivatives of sulfonamides have shown promise in inhibiting tumor growth by interfering with specific signaling pathways involved in cancer progression. This compound's structure suggests it could exhibit similar properties .
The compound has been investigated for various biological activities:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes. Studies have indicated that structurally similar compounds can act as inhibitors for dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), suggesting potential applications in antimicrobial therapies .
- Receptor Binding : The interaction with specific receptors may lead to alterations in cellular signaling pathways, which could be beneficial in treating conditions like pain and inflammation.
Chemical Synthesis
As a building block in organic synthesis, this compound can be utilized to create more complex molecules:
- Synthesis of Derivatives : The unique structure allows for modifications that can lead to new compounds with enhanced biological activity or different pharmacological profiles.
Case Studies
Several studies have focused on the biological effects and mechanisms of action of compounds similar to this compound:
In Vitro Studies
Research has demonstrated that related sulfonamide derivatives exhibit significant COX inhibition in vitro. Structure-activity relationship (SAR) analyses highlighted that modifications at various positions could enhance biological activity.
In Vivo Studies
Animal models have shown that compounds within this chemical class can effectively reduce inflammation and pain. These findings suggest that this compound may also possess similar effects, warranting further pharmacokinetic studies to confirm efficacy and safety profiles.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SONH-) undergoes characteristic reactions:
-
Hydrolysis : Under acidic or basic conditions, the sulfonamide bond cleaves to yield sulfonic acid and amine derivatives. This is critical in prodrug activation or metabolic pathways .
-
Nucleophilic Substitution : Reaction with alkyl halides or acyl chlorides facilitates N-alkylation or N-acylation. For example, treatment with methyl iodide forms N-methyl derivatives, altering pharmacokinetic properties .
-
Condensation Reactions : The NH group participates in cyclocondensation with carbonyl compounds (e.g., aldehydes, ketones) to form heterocyclic systems, as seen in benzodiazepine syntheses .
Piperidine Ring Modifications
The piperidine ring’s nitrogen atom, substituted with a cyclopropylsulfonyl group, influences reactivity:
Benzo[b] dioxepine Reactivity
The dioxepine ring participates in:
-
Oxidation : Controlled oxidation with agents like KMnO or RuO opens the dioxepine ring, forming dicarboxylic acid derivatives.
-
Electrophilic Substitution : The aromatic ring undergoes halogenation or nitration at the 5- or 8-positions, guided by directing effects of the sulfonamide group .
Key Synthetic Pathways
Synthesis involves multi-step strategies, including:
Pharmacologically Relevant Derivatives
Reaction with bioactive moieties enhances therapeutic potential:
-
Amino Oxazole/Pyrazole Conjugation : Improves cytotoxicity via interactions with DNA or enzymes (IC values: 16–60 μM) .
-
Trihydroxymethyl Methyl Amine Addition : Enhances solubility and binding affinity (e.g., compound 15 in ).
Stability and Degradation
-
Photodegradation : Exposure to UV light induces cleavage of the sulfonamide group, necessitating dark storage.
-
Thermal Stability : Decomposes above 200°C, forming cyclopropane and SO gas.
Comparison with Similar Compounds
Example 57: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Cyclopropylbenzenesulfonamide
- Structural Differences: Core Scaffold: Example 57 contains a pyrazolo[3,4-d]pyrimidine and chromen-4-one system, whereas the target compound uses a benzo[b][1,4]dioxepine. Substituents: Example 57 includes a fluorophenyl-chromenone group, while the target compound substitutes a cyclopropylsulfonyl-piperidine.
- Synthesis: Both compounds employ Suzuki-Miyaura coupling for aryl boronic acid integration, but Example 57 uses a chromenone intermediate, whereas the target compound’s synthesis likely involves dioxepine sulfonylation .
- Physical Properties: Property Target Compound Example 57 Molecular Weight (g/mol) Not reported 616.9 (M+) Melting Point (°C) Not reported 211–214
N-Isopropylbenzenesulfonamide Derivatives
- Example 9 Analogues :
Pharmacopeial Sulfonamides and Dihydropyridines
While pharmacopeial standards such as USP Nisoldipine Related Compounds C, D, and E () are dihydropyridine derivatives, they share sulfonamide-like functional groups in specific contexts. For example:
- USP Nisoldipine Related Compound C: Isobutyl 2-(2-nitrobenzylidene)-3-oxobutanoate (C₁₅H₁₇NO₅, MW 291.30).
- Key Differences :
- The target compound lacks the nitrobenzylidene or dihydropyridine core, focusing instead on a sulfonamide-dioxepine hybrid.
- Pharmacokinetic profiles differ significantly due to structural divergence, with dihydropyridines primarily targeting calcium channels, whereas sulfonamides often modulate enzymes (e.g., carbonic anhydrase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
